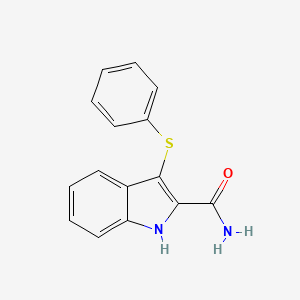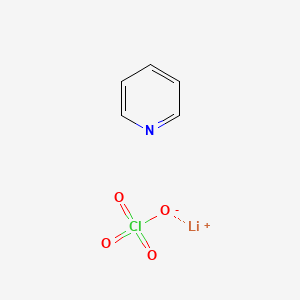
3,7-Dimethylocta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,4-dienal, also known as citral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a pale yellow liquid with a strong lemon odor, commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena. Citral is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Synthetic Routes and Reaction Conditions:
Isomerization of Geraniol and Nerol: Citral can be synthesized through the isomerization of geraniol and nerol, which are naturally occurring alcohols found in essential oils. This process typically involves acid-catalyzed dehydration.
Oxidation of Citronellal: Another method involves the oxidation of citronellal, a monoterpenoid found in citronella oil. This reaction can be catalyzed by various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, citral is often produced via the pyrolysis of β-pinene, a component of turpentine oil. This method involves heating β-pinene to high temperatures in the presence of a catalyst, resulting in the formation of citral along with other by-products.
Types of Reactions:
Oxidation: Citral can undergo oxidation to form citral oxide, a compound used in the synthesis of various pharmaceuticals and fragrances.
Reduction: Reduction of citral can yield citronellal, which is a key intermediate in the production of menthol.
Addition Reactions: Citral can participate in addition reactions with nucleophiles such as hydrogen cyanide to form cyanohydrins, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for isomerization, metal catalysts for hydrogenation.
Major Products:
Citral Oxide: Formed through oxidation.
Citronellal: Formed through reduction.
Cyanohydrins: Formed through addition reactions.
Applications De Recherche Scientifique
Chemistry: Citral is used as a starting material in the synthesis of various organic compounds, including vitamins A and E, ionones, and methylionones, which are important in the fragrance industry.
Biology: In biological research, citral is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in natural preservatives and antimicrobial agents.
Medicine: Citral has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies have shown that citral can induce apoptosis in cancer cells and reduce inflammation in animal models.
Industry: In the industrial sector, citral is a key ingredient in the production of flavors and fragrances. It is also used in the manufacture of cleaning products, cosmetics, and personal care items due to its pleasant lemon scent.
Mécanisme D'action
Citral exerts its effects through various molecular targets and pathways. In antimicrobial applications, citral disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, citral inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In anticancer applications, citral induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparaison Avec Des Composés Similaires
Geraniol: An alcohol with a similar structure to citral, used in fragrances and as a flavoring agent.
Nerol: Another alcohol isomeric with geraniol, also used in the fragrance industry.
Citronellal: A reduction product of citral, used in the synthesis of menthol and as a fragrance component.
Uniqueness of Citral: Citral is unique due to its strong lemon odor and its versatility in various chemical reactions. Unlike geraniol and nerol, which are primarily used for their fragrance properties, citral’s ability to undergo oxidation and reduction reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.
Propriétés
Numéro CAS |
137046-94-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3 |
Clé InChI |
VVIABXRTIAZQSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CC(=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)





![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)



![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
